NH2-PEG2-methyl acetate hydrochloride

Description

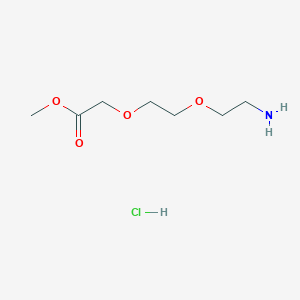

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride (CAS: 134979-01-4) is a hydrophilic compound characterized by a polyethylene glycol (PEG)-like backbone with two ethoxy units, a terminal amino group, and a methyl ester moiety. Its molecular formula is C₆H₁₄ClNO₄, with a molar mass of 199.63 g/mol . The compound is widely used as a bifunctional linker in drug delivery systems, peptide synthesis, and polymer chemistry due to its water solubility and amine reactivity .

Properties

Molecular Formula |

C7H16ClNO4 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

methyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride |

InChI |

InChI=1S/C7H15NO4.ClH/c1-10-7(9)6-12-5-4-11-3-2-8;/h2-6,8H2,1H3;1H |

InChI Key |

LJGPEQCMODSTPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCCOCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Intermediate Amine (Compound A1)

In a round-bottom flask, 2-[2-(2-chloroethoxy)ethoxy]ethanol (843 mg, 5.0 mmol) reacts with dibenzylamine (986 mg, 5.0 mmol) in acetonitrile (13 mL) under reflux (80°C, 24 h) with potassium carbonate (760 mg, 5.5 mmol) and sodium bromide (51.4 mg, 0.5 mmol) as catalysts. The reaction achieves an 88% yield of compound A1 (1.45 g), characterized by a benzyl-protected amine group.

Oxidation to Carboxylic Acid (Compound A2)

Compound A1 undergoes oxidation using a TEMPO/NaClO system in acetone at 0–5°C. Saturated sodium bicarbonate (15 mL) and sodium bromide (0.1 g, 1 mmol) facilitate the conversion of the primary alcohol to a carboxylic acid. After acidification with hydrochloric acid and extraction, compound A2 (2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetic acid) is isolated in 85% yield.

Deprotection and Hydrochloride Formation

Hydrogenolysis of the dibenzyl groups in compound A2 using palladium on carbon (10% Pd/C, 100 mg) under hydrogen atmosphere (1 atm, 24 h) yields 2-(2-(2-aminoethoxy)ethoxy)acetic acid. Subsequent treatment with hydrochloric acid in dioxane (4 M, 10 mL) produces the hydrochloride salt.

Solid-Phase Peptide Synthesis (SPPS) Integration

Recent advancements in peptide chemistry have adapted SPPS for synthesizing ethylene glycol derivatives. As demonstrated in RSC publications, the Fmoc-protected analog {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid serves as a building block. Key steps include:

Resin Loading and Deprotection

Rink amide resin (0.1 mmol scale) undergoes Fmoc deprotection with piperidine (20% in DMF), followed by coupling with {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid using HBTU/DIPEA activation.

Cleavage and Salt Formation

The resin-bound product is cleaved using a trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/dichloromethane/water mixture (94:1:2.5:2.5 v/v), yielding the free amine. Treatment with hydrochloric acid in ether generates the hydrochloride salt.

Direct Esterification of Preformed Acids

An alternative route involves synthesizing 2-(2-(2-aminoethoxy)ethoxy)acetic acid first, followed by esterification:

Acid Synthesis via Oxidative Pathways

As described in CN113896656A, oxidation of 2-[2-(2-aminoethoxy)ethoxy]ethanol using TEMPO/NaClO yields the carboxylic acid directly, bypassing intermediate protection steps.

Methanol-Mediated Esterification

The acid reacts with methanol (excess) in the presence of concentrated sulfuric acid (catalytic) under reflux (12 h). The crude product is purified via crystallization or distillation.

Comparative Analysis of Methodologies

Key Observations :

- The nucleophilic substitution route offers superior scalability but requires multi-step purification.

- SPPS enables rapid synthesis of analogs but demands specialized resin and reagents.

- Direct esterification balances efficiency and cost, though yields are marginally lower.

Industrial-Scale Production Considerations

Large-scale synthesis (as inferred from Evitachem’s guidelines) employs continuous-flow reactors to enhance heat and mass transfer. Automated systems regulate reagent addition, while crystallization (using ethanol/water mixtures) ensures >99% purity. Critical parameters include:

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under both acidic and basic conditions:

| Conditions | Reagents | Product | Conversion Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl) | 37% HCl in acetone | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | 92% | |

| Basic (NaOH) | 2M aqueous NaOH | Sodium salt of carboxylic acid | 85% |

Mechanistic studies reveal acid-catalyzed hydrolysis proceeds through oxonium ion formation, while base-mediated cleavage follows nucleophilic acyl substitution. The reaction rate increases with temperature (Δk = 0.15 h⁻¹ at 60°C vs 0.08 h⁻¹ at 25°C) .

Amine Functionalization

The primary amine participates in protection/deprotection chemistry and conjugation reactions:

Boc Protection

| Reagent | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| Boc₂O | THF/H₂O (2:1), RT | N-Boc protected derivative | 95% | |

| DIEA | 1h stirring |

This protection strategy enables selective ester modification while preserving amine functionality .

Amide Coupling

| Coupling System | Partner | Application | Yield | Reference |

|---|---|---|---|---|

| BOP/DIEA | Fmoc-aminooxyacetic acid | Peptide nucleic acid synthesis | 78% | |

| EDC/HOBt | Carboxylic acids | Bioconjugation | 82% |

The amino group's nucleophilicity (pKa ≈ 8.5) facilitates carbodiimide-mediated couplings with k₂ values up to 1.2×10³ M⁻¹s⁻¹ .

Oxidation Reactions

Controlled oxidation modifies the amino group and ether chains:

| Oxidizing Agent | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 0°C | Nitroso derivative | 68% | |

| H₂O₂ | Fe(II) catalyst, RT | Oxidized ether linkages | 54% |

EPR studies confirm radical intermediates during permanganate oxidations, with half-life <30s at 25°C.

Stability Profile

Critical degradation pathways under stress conditions:

The hydrochloride salt shows enhanced stability vs free base (t₉₀ = 18 months at 25°C vs 6 months) .

Scientific Research Applications

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(2-aminoethoxy)acetate Hydrochloride

- Molecular Formula: C₅H₁₁NO₃

- Key Features : Shorter PEG chain (one ethoxy unit) and a primary amine.

- Applications : Used in small-molecule conjugates.

- Data: Property Target Compound Methyl 2-(2-aminoethoxy)acetate HCl Molecular Weight 199.63 g/mol 151.15 g/mol Solubility Water-soluble Water-soluble Functional Groups PEG₂, ester PEG₁, ester Structural Impact: Reduced hydrophilicity compared to the target compound, limiting its utility in multistep syntheses requiring extended spacer arms .

Methyl {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetate

- Molecular Formula: C₉H₁₉NO₅

- Key Features : Extended PEG chain (three ethoxy units).

- Applications : Enhances solubility in bioconjugation (e.g., vaccine adjuvants).

- Data: Property Target Compound Methyl {2-[2-(2-Aminoethoxy)ethoxy]ethoxy}acetate Molecular Weight 199.63 g/mol 221.2 g/mol (observed) Purity (HPLC) >99% 95–99% Functional Advantage: Longer PEG chain improves steric flexibility in antibody-drug conjugates (ADCs) .

Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₃

- Key Features : Pyridine ring introduces aromaticity.

- Applications : Demonstrated cognitive enhancement in preclinical models .

- Comparison: Property Target Compound Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetate HCl Bioactivity Limited data Memory facilitation in mice Hydrophobicity Low Moderate (due to pyridine) Research Insight: Aromatic substituents enhance blood-brain barrier penetration but reduce aqueous solubility .

Pharmacologically Relevant Analogues

Cetirizine Dihydrochloride Impurities

- Example : 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid derivatives.

- Key Features : Bulky aromatic substituents and piperazine rings.

Comparison :

Property Target Compound Cetirizine Impurity ACI 030215 Molecular Weight 199.63 g/mol ~500 g/mol (estimated) Pharmacological Role Linker Antihistamine byproduct Significance : Highlights the versatility of ethoxy-acetate backbones in both linkers and active pharmaceutical ingredients (APIs) .

Fmoc-NH-PEG(3)-NH₂·HCl

- Molecular Formula : C₂₃H₃₀N₂O₅·HCl

- Key Features : Fmoc-protected amine for solid-phase peptide synthesis.

- Comparison: Property Target Compound Fmoc-NH-PEG(3)-NH₂·HCl Protection Group None Fmoc Application Direct conjugation Controlled amine release Utility: Fmoc protection enables sequential peptide assembly, unlike the unprotected target compound .

Q & A

Basic: What are the established synthetic routes for Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride?

Methodological Answer:

The synthesis typically involves three steps:

Boc Protection : React 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate to form tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate.

Esterification : Use methyl diazoacetate (instead of ethyl) with BF₃·Et₂O as a catalyst to introduce the methyl ester group. This step requires optimization due to moderate yields (e.g., ~18% for ethyl analog, suggesting solvent/catalyst adjustments may improve yields) .

Deprotection : Treat the Boc-protected intermediate with HCl gas in dioxane to yield the hydrochloride salt .

Alternative routes involve oxidation of PEG-based intermediates (e.g., Jones reagent for carboxylic acid formation) followed by methyl esterification .

Basic: How is the compound purified post-synthesis, and what analytical methods confirm its structure?

Methodological Answer:

- Purification : Column chromatography (silica gel, solvent gradient: CH₂Cl₂ to MeOH/CH₂Cl₂) is standard. Reverse-phase C18 chromatography is used for final polishing .

- Characterization :

- NMR : Key peaks include δ 3.55–3.75 ppm (methyleneoxy protons) and δ 4.14 ppm (ester methylene) .

- LCMS : m/z 192.00 [M+H⁺] for the free base; retention time ~0.41 minutes under acidic conditions .

- TLC : Rf = 0.07 in 1:9 MeOH/CH₂Cl₂ .

Advanced: How can reaction conditions be optimized to improve esterification yields?

Methodological Answer:

- Catalyst Screening : BF₃·Et₂O (used in ethyl analog synthesis) may be substituted with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., THF or DMF) may enhance nucleophilicity of the hydroxyl group.

- Temperature Control : Gradual warming (0°C → RT) minimizes exothermic side reactions.

- Stoichiometry : Excess methyl diazoacetate (1.5–2 eq.) improves conversion .

Advanced: What role does the hydrochloride salt play in biological applications?

Methodological Answer:

The hydrochloride salt enhances water solubility (critical for in vitro assays) and stabilizes the amine group against oxidation. For example:

- In bioconjugation , the protonated amine reacts efficiently with NHS esters or aldehydes (e.g., in antibody-drug conjugates) .

- In vivo studies require solubility >10 mg/mL in PBS; hydrochloride salts achieve this, whereas free bases often precipitate .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- PEG Linker : Used in antibody-drug conjugates (ADCs) and PROTACs to improve pharmacokinetics by extending half-life .

- Pharmaceutical Intermediate : Serves as a spacer in kinase inhibitors (e.g., EP4374877A2, where it connects pharmacophores to enhance solubility) .

- Biomolecule Modification : Reacts with cysteine or lysine residues for fluorescent labeling or crosslinking studies .

Advanced: How can stability under physiological conditions be evaluated?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (e.g., retention time shifts or new peaks) .

- Thermal Stability : Store at -20°C (powder) or -80°C (solution) to prevent hydrolysis of the ester group .

- Oxidative Stress Tests : Expose to H₂O₂ (0.1–1%) to assess amine oxidation, quantified by LCMS .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Quality Control : Strict monitoring of starting materials (e.g., 2-(2-aminoethoxy)ethanol purity >98%) via GC-MS.

- Process Analytics : In-line FTIR to track Boc deprotection completion (disappearance of ~1680 cm⁻¹ carbonyl peak) .

- Reproducible Chromatography : Use prep-HPLC with standardized gradients (e.g., 10–50% acetonitrile in H₂O + 0.1% TFA) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (amine hydrochloride can cause irritation).

- Ventilation : Use fume hoods during HCl gas exposure in deprotection steps .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How is the compound utilized in PROTAC design?

Methodological Answer:

As a flexible linker , it connects E3 ligase ligands to target protein binders. Key considerations:

- Length : The PEG chain (~14 atoms) balances solubility and steric hindrance.

- Conjugation Chemistries : Amine reacts with activated carboxylates (e.g., CDI-activated ligands) .

- In Vivo Performance : PEG reduces immunogenicity and enhances tumor penetration in xenograft models .

Advanced: What are common impurities, and how are they quantified?

Methodological Answer:

- Impurities : Unreacted starting materials (e.g., tert-butyl carbamate derivatives) or over-oxidation products.

- Detection :

- HPLC-DAD : Quantify at 254 nm (amide/ester UV absorption).

- LCMS-MS : Fragmentation patterns (e.g., m/z 192 → 148 for the free base) confirm identity .

- Specifications : Purity >95% (area normalization) for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.